molecular formula C19H19F3N4O B2694885 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 2034314-46-8

3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2694885
CAS No.: 2034314-46-8
M. Wt: 376.383
InChI Key: ANJIZHAETPHIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring

Scientific Research Applications

3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O/c20-19(21,22)15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJIZHAETPHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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